molecular formula C15H16N2O2 B2388276 N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide CAS No. 499111-62-5

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide

Cat. No. B2388276
CAS RN: 499111-62-5
M. Wt: 256.305
InChI Key: ADGDGNJSDGENBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide (NCFIA) is a cyclic organic compound with a molecular formula of C15H15NO3. It is an indole derivative, which is a type of heterocyclic compound containing an aromatic ring with nitrogen atoms. NCFIA has been found to have a wide range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and physiology.

Mechanism of Action

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, such as mood, appetite, sleep, and memory. N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide binds to the receptor and activates it, leading to the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This activation of the receptor leads to the physiological effects of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide.
Biochemical and Physiological Effects
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is capable of inhibiting the activity of various enzymes, such as cytochrome P450 and cytochrome b5. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other xenobiotics. N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has also been found to have antidepressant-like effects in animal models, which is thought to be due to its agonist activity at the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, its agonist activity at the serotonin 5-HT2A receptor makes it a useful tool for studying the effects of indole derivatives on various physiological processes. However, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide also has some limitations for use in laboratory experiments. It is not water-soluble, and it is not very stable in acidic or basic conditions.

Future Directions

There are several potential future directions for N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide research. One potential direction is to further study the effects of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide on various physiological processes, such as cell signaling, gene expression, and enzyme activity. Additionally, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide could be used as a starting material for the synthesis of various indole derivatives, which could be studied for their potential therapeutic applications. Finally, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide could be used as a tool to study the effects of indole derivatives on various physiological processes, such as mood, appetite, sleep, and memory.

Synthesis Methods

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide can be synthesized by a multi-step process. The first step involves the reaction of cyclopropyl bromide with 2-methyl-3-formyl-indole in the presence of a base such as sodium hydroxide. This reaction forms the cyclopropyl ring of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide. The second step involves the addition of acetic anhydride to the intermediate, which forms the acetamide group. The final step involves the hydrolysis of the acetamide group to form N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide.

Scientific Research Applications

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a starting material for the synthesis of various indole derivatives, which have been studied for their potential therapeutic applications. In biochemistry, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a substrate for various enzymes, such as cytochrome P450 and cytochrome b5, which are involved in the metabolism of drugs and other xenobiotics. In physiology, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a tool to study the effects of indole derivatives on various physiological processes, such as cell signaling, gene expression, and enzyme activity.

properties

IUPAC Name

N-cyclopropyl-2-(3-formyl-2-methylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-13(9-18)12-4-2-3-5-14(12)17(10)8-15(19)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDGNJSDGENBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide

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